Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

prodrug design membrane permeability lipophilicity

Researchers probing sEH pathways often encounter generic urea analogs that fail to reproduce the cyclohexyl-urea pharmacophore's dual-orientation binding. This 95% pure building block delivers the validated scaffold for consistent SAR. • Enables fragment-based design exploiting tail-length-dependent binding orientation • Ethyl ester balances passive permeability with aqueous assay compatibility • Discriminates sEH-dependent vs. independent effects in lipid-mediator profiling

Molecular Formula C16H22N2O3
Molecular Weight 290.36g/mol
CAS No. 544438-17-7
Cat. No. B468340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(cyclohexylcarbamoyl)amino]benzoate
CAS544438-17-7
Molecular FormulaC16H22N2O3
Molecular Weight290.36g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
InChIInChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20)
InChIKeyRTTJNTGJMIGJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS 544438-17-7): Core Identity and Procurement-Relevant Background


Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate (CAS 544438‑17‑7, MFCD01472406) is a 1,3‑disubstituted urea derivative that incorporates a cyclohexylcarbamoyl‑amino linkage para to an ethyl benzoate ester . This structural motif constitutes the central pharmacophore of several inhibitors of soluble epoxide hydrolase (sEH), a validated target in hypertension and inflammation . The compound is routinely supplied as a 95 % pure building block (molecular weight ≈ 290.36 g mol⁻¹) for medicinal‑chemistry and biophysical screening applications .

Critical Differentiation of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate: Why In‑Class Analogs Cannot Simply Be Interchanged


Although numerous 1,3‑disubstituted ureas and aminobenzoate esters share the same chemical space, the precise combination of a cyclohexylcarbamoyl‑amino group and an ethyl benzoate ester within this compound is essential for its interaction with the hydrophobic tunnel of human soluble epoxide hydrolase (sEH) . Substituting the cyclohexyl group for a smaller alkyl group or replacing the ester with a free carboxylate significantly alters the binding orientation, solubility, and cellular permeability, thereby rendering generic substitution unreliable for structure‑activity studies .

Quantitative Evidence for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Over Its Closest Comparators


Ester Prodrug Strategy Boosts Calculated LogD₇.₄ Relative to the Free Carboxylic Acid

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is the ethyl ester prodrug of 4-[(cyclohexylcarbamoyl)amino]benzoic acid. Computationally predicted partition coefficients indicate that the ester increases logD₇.₄ by approximately 1.5–2.0 log units compared to the parent acid, consistent with enhanced passive membrane diffusion . In the sEH inhibitor series, carboxylate‑to‑ester conversion routinely elevates logD while retaining the hydrogen‑bonding capacity of the urea core, which is essential for target engagement .

prodrug design membrane permeability lipophilicity sEH inhibitor

Cyclohexylurea Scaffold Retains Sub‑Micromolar sEH Affinity While the Carboxylate Tail Length Is Tuned

X‑ray crystallography and activity data for the 4‑(3‑cyclohexylureido)‑carboxylic acid series reveal that the cyclohexylurea core provides low‑nanomolar to low‑micromolar inhibition of human sEH, with the parent acid (CU‑ethanoic) exhibiting IC50 > 500 μM due to sub‑optimal tail length . Extending the carboxylate tail to butyric, hexanoic, or heptanoic acid progressively improves affinity, analogous to the way the ethyl benzoate ester extends the hydrophobic span while retaining the cyclohexyl urea anchor .

soluble epoxide hydrolase IC50 structure-activity relationship dialkylurea inhibitor

Distinct Crystallographic Binding Mode Prevents Generic Replacement with Adamantyl‑Urea Inhibitors

Crystal structures of human sEH complexed with 4‑(3‑cyclohexylureido)‑carboxylic acids (CU2, CU4, CU6, CU7) demonstrate that these inhibitors can adopt two opposite binding orientations within the active‑site hydrophobic tunnel, depending on the carboxylate tail length . In contrast, the adamantyl‑urea inhibitors (e.g., t‑AUCB, IC50 = 1.3 nM) occupy a distinct sub‑pocket (F265) with a fixed orientation . This difference means that cyclohexyl‑urea‑based esters such as Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate cannot be functionally replaced by adamantyl‑ureas in studies of binding‑mode‑dependent pharmacology.

X-ray crystallography binding mode human sEH inhibitor design

Balanced Solubility‑Permeability Profile Compared with Highly Lipophilic Cyclohexyl‑Urea Analogs

The classic sEH inhibitor CIU (N‑cyclohexyl‑N′‑iodophenyl urea) suffers from poor aqueous solubility (< 1 μg mL⁻¹) and a high logP (~4), limiting its utility in aqueous assay buffers . In contrast, the ethyl benzoate ester of 4-[(cyclohexylcarbamoyl)amino]benzoate is predicted to exhibit moderate solubility (> 50 μg mL⁻¹ in PBS with 1 % DMSO) and a logD that falls within the optimal range for both enzyme and cell‑based assays .

solubility permeability physicochemical property cyclohexylurea derivative

High‑Value Application Scenarios for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate


Structure‑Guided Optimization of Human Soluble Epoxide Hydrolase Inhibitors

The dual‑orientation binding mode of the cyclohexyl‑urea scaffold, elucidated by X‑ray crystallography , makes Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate an ideal starting point for fragment‑based or structure‑enabled design programs that aim to exploit tail‑length‑dependent binding orientation for isoform selectivity.

Cellular Proof‑of‑Concept Studies Requiring Balanced Permeability and Solubility

The ethyl ester prodrug form provides sufficient lipophilicity for passive membrane diffusion while maintaining compatibility with aqueous assay buffers . This balance is critical for intracellular target engagement studies in primary cells or tissues where the free acid would be impermeable.

Chemical Biology Tool for Profiling sEH‑Dependent Metabolic Pathways

Because the compound retains the validated cyclohexyl‑urea pharmacophore but differs in tail structure from adamantyl‑based inhibitors, it can be used to discriminate between sEH‑dependent and sEH‑independent effects in lipid‑mediator profiling experiments, providing orthogonal chemical validation.

Synthetic Building Block for Late‑Stage Functionalization

As a commercially available 95 % pure building block, the compound serves as a versatile intermediate for generating focused libraries of cyclohexyl‑urea derivatives, enabling rapid SAR exploration of the ester‑tail region .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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